![molecular formula C14H12F3N5S B2665753 3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058238-95-1](/img/structure/B2665753.png)
3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves the use of the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The trifluoromethyl group can be introduced into the compound through various methods, such as the treatment of carboxylic acids with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . It also contains a trifluoromethyl group, which is a functional group with the formula -CF3 .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the isomerization of heterocycles, plays a significant role in the synthesis of condensed pyrimidines . This rearrangement can be catalyzed by acids, bases, heat, or light .Physical And Chemical Properties Analysis
The trifluoromethyl group in the compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group can affect the acidity and basicity of the compound .Scientific Research Applications
Anticancer Activity
The pyrimidine ring and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have shown significant promise as protein kinase inhibitors for cancer treatment . These derivatives exert their anticancer potential by inhibiting protein kinases, essential enzymes involved in cell growth, differentiation, migration, and metabolism. Specifically, they selectively target protein kinases, making them attractive candidates for developing novel anticancer agents.
Selective Inhibition of Protein Kinases
Protein kinases play a crucial role in cellular signaling processes. By selectively inhibiting specific kinases, compounds like 3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can disrupt aberrant signaling pathways in cancer cells, leading to growth inhibition and apoptosis. These compounds offer a targeted approach to cancer therapy, minimizing side effects on normal cells .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrimidine derivatives is essential for designing more potent and selective anticancer agents. Medicinal chemists explore variations in the pyrimidine scaffold, substituents, and functional groups to optimize selectivity and efficacy .
Thiazolopyrimidine Derivatives
Novel thiazolopyrimidine derivatives have also demonstrated excellent anticancer activity. For instance, compound 16 inhibited CDK enzymes and induced apoptosis in human cancer cell lines. These derivatives represent an exciting avenue for further research and drug development .
2-Thio-Containing Pyrimidines
Compounds with an exocyclic sulfur atom at position 2 of the pyrimidine ring have been studied for their biological properties. Investigating the synthesis methods and biological effects of these derivatives provides valuable insights for drug discovery .
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives
Researchers have designed and synthesized [1,2,4]triazolo[4,3-a]pyrazine derivatives, evaluating their inhibitory activities against c-Met/VEGFR-2 kinases and antiproliferative effects on cell lines. These compounds hold promise for targeted cancer therapy .
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s worth noting that pyrimidine derivatives have been developed for their anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Future Directions
properties
IUPAC Name |
3-ethyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5S/c1-2-22-12-11(20-21-22)13(19-8-18-12)23-7-9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDYPOSMNJUVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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